Cefotiam hexetil hydrochloride
Overview
Description
Cefotiam hexetil hydrochloride, also known as CTM-HE hydrochloride, is an oral third-generation cephalosporin. It is a prodrug form of cefotiam, which means it is converted into the active antibiotic cefotiam in the body. This compound itself does not possess antibacterial properties but is used to deliver cefotiam effectively .
Mechanism of Action
Target of Action
Cefotiam hexetil hydrochloride primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the bactericidal activity of Cefotiam .
Mode of Action
This compound, as a beta-lactam antibiotic, inhibits the final cross-linking stage of peptidoglycan production, thus inhibiting bacterial cell wall synthesis . This is achieved through its affinity for PBPs . The compound is effective against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The key biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the drug prevents the final cross-linking stage of peptidoglycan production, which is essential for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
This compound is rapidly absorbed following intramuscular injection, with a bioavailability of 60% . The compound is 40% protein-bound . It has an elimination half-life of approximately 1 hour . The drug is excreted renally .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to bactericidal activity . This results in the effective treatment of severe infections caused by susceptible bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases produced by certain Gram-negative bacteria can reduce the drug’s efficacy, as it is resistant to some of these enzymes . Furthermore, the drug’s absorption and bioavailability can be affected by factors such as the route of administration and the patient’s physiological state .
Biochemical Analysis
Biochemical Properties
Cefotiam Hexetil Hydrochloride interacts with penicillin-binding proteins (PBPs) in bacterial cells . The interaction between this compound and PBPs inhibits the final cross-linking stage of peptidoglycan production, which is crucial for bacterial cell wall synthesis . This interaction is the key to its bactericidal activity .
Cellular Effects
This compound, through its active form cefotiam, has a broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It works by inhibiting bacterial cell wall biosynthesis . This inhibition disrupts the cell wall structure, leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis in bacteria . It has an affinity for penicillin-binding proteins (PBPs), which are essential for the final cross-linking stage of peptidoglycan production . By binding to these PBPs, this compound prevents the cross-linking of peptidoglycan strands, thereby inhibiting bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefotiam hexetil hydrochloride involves the esterification of cefotiam with hexetil. The reaction typically requires the use of organic solvents and catalysts to facilitate the esterification process. The reaction conditions include controlled temperature and pH to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to produce the compound in bulk. Quality control measures are implemented to ensure the consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Cefotiam hexetil hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction converts the prodrug into its active form, cefotiam. Oxidation and reduction reactions can modify the chemical structure, affecting its stability and efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major product formed from the hydrolysis of this compound is cefotiam, the active antibiotic. Other products may include various oxidized or reduced forms of the compound, depending on the specific reaction conditions .
Scientific Research Applications
Cefotiam hexetil hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of cephalosporin antibiotics. The compound is also used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
Comparison with Similar Compounds
Cefotiam hexetil hydrochloride is unique among cephalosporins due to its prodrug nature, which allows for effective oral administration. Similar compounds include other third-generation cephalosporins such as ceftriaxone and ceftazidime. These compounds also inhibit bacterial cell wall synthesis but differ in their pharmacokinetic properties and spectrum of activity .
List of Similar Compounds:- Ceftriaxone
- Ceftazidime
- Cefotaxime
- Cefixime
- Cefpodoxime
These compounds share similar mechanisms of action but vary in their clinical applications and effectiveness against different bacterial strains .
Properties
CAS No. |
95789-30-3 |
---|---|
Molecular Formula |
C27H38ClN9O7S3 |
Molecular Weight |
732.3 g/mol |
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H37N9O7S3.ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);1H/t15?,20-,23-;/m1./s1 |
InChI Key |
HXCPCXZEHGGNIV-UCYVGVNQSA-N |
SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl |
Isomeric SMILES |
CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |
Canonical SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |
Appearance |
Off-White to Pale Yellow Solid |
melting_point |
>120°C |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester Dihydrochloride; Pansporin T; SCE 2174; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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